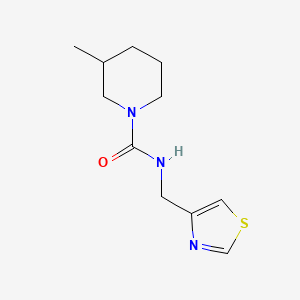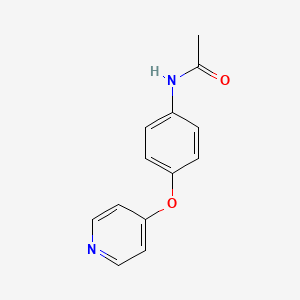
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of piperidine carboxamides and has a molecular formula of C12H18N2O1S1. In
Aplicaciones Científicas De Investigación
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes and receptors. It has been reported to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
In the field of material science, this compound has been studied for its potential applications as a building block for the synthesis of new materials. It has been reported to have potential applications in the development of new polymers, sensors, and catalysts.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the inhibition of certain enzymes and receptors. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is known to improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide have been extensively studied. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. It has also been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide in lab experiments include its reproducibility and efficiency in synthesis. It has also been reported to have low toxicity and high stability, which makes it suitable for use in various experiments.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are many future directions for the study of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide. One potential direction is the development of new derivatives of this compound with improved properties. Another direction is the study of its potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of new materials with unique properties. Additionally, the study of the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis method of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the reaction of 3-methylpiperidine-1-carboxylic acid with thionyl chloride, followed by the reaction with 4-methyl-1,3-thiazole-5-carboxaldehyde. The resulting compound is then treated with ammonia to obtain the final product. This synthesis method has been reported in various scientific studies and has been found to be efficient and reproducible.
Propiedades
IUPAC Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-3-2-4-14(6-9)11(15)12-5-10-7-16-8-13-10/h7-9H,2-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDHRZLSPFZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)
